Cas no 1638-97-7 (2-ethylbutane-1-thiol)

2-ethylbutane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 1-Butanethiol, 2-ethyl-
- 2-ethylbutane-1-thiol
- AKOS017581145
- 2-Ethyl-butane-1-thiol
- 2-Ethylbutan-1-thiol
- EN300-1289305
- SCHEMBL24532
- 1638-97-7
-
- MDL: MFCD20233358
- インチ: InChI=1S/C6H14S/c1-3-6(4-2)5-7/h6-7H,3-5H2,1-2H3
- InChIKey: ZEOYAIVOCJZXIC-UHFFFAOYSA-N
- ほほえんだ: CCC(CC)CS
計算された属性
- せいみつぶんしりょう: 118.08162162Da
- どういたいしつりょう: 118.08162162Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 31.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 1Ų
2-ethylbutane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1289305-10.0g |
2-ethylbutane-1-thiol |
1638-97-7 | 95% | 10.0g |
$3746.0 | 2023-02-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00994250-5g |
2-Ethyl-butane-1-thiol |
1638-97-7 | 95% | 5g |
¥8505.0 | 2023-01-31 | |
Enamine | EN300-1289305-1.0g |
2-ethylbutane-1-thiol |
1638-97-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-1289305-2.5g |
2-ethylbutane-1-thiol |
1638-97-7 | 95% | 2.5g |
$1707.0 | 2023-02-05 | |
Enamine | EN300-1289305-1000mg |
2-ethylbutane-1-thiol |
1638-97-7 | 95.0% | 1000mg |
$871.0 | 2023-10-01 | |
A2B Chem LLC | AX99423-10g |
2-Ethyl-butane-1-thiol |
1638-97-7 | 95% | 10g |
$4608.00 | 2024-04-20 | |
Enamine | EN300-1289305-5000mg |
2-ethylbutane-1-thiol |
1638-97-7 | 95.0% | 5000mg |
$2525.0 | 2023-10-01 | |
Enamine | EN300-1289305-50mg |
2-ethylbutane-1-thiol |
1638-97-7 | 95.0% | 50mg |
$202.0 | 2023-10-01 | |
Enamine | EN300-1289305-250mg |
2-ethylbutane-1-thiol |
1638-97-7 | 95.0% | 250mg |
$431.0 | 2023-10-01 | |
1PlusChem | 1P01FG0V-2.5g |
2-Ethyl-butane-1-thiol |
1638-97-7 | 95% | 2.5g |
$2172.00 | 2024-06-19 |
2-ethylbutane-1-thiol 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
2-ethylbutane-1-thiolに関する追加情報
Professional Introduction to 2-ethylbutane-1-thiol (CAS No. 1638-97-7)
2-ethylbutane-1-thiol, with the chemical formula C6H14S, is a significant organic compound widely recognized for its utility in pharmaceutical research, agrochemical synthesis, and specialty chemical manufacturing. This compound, identified by its unique CAS number 1638-97-7, has garnered attention due to its structural properties and potential applications in modern chemical biology. The presence of a sulfur-containing side chain makes it a valuable intermediate in the development of novel molecules with tailored reactivity and biological activity.
The molecular structure of 2-ethylbutane-1-thiol features a branched alkyl chain with a thiol (-SH) functional group at the terminal carbon. This configuration imparts distinct chemical characteristics, including moderate solubility in polar organic solvents and reactivity typical of thiol compounds. The compound’s stability under standard conditions makes it suitable for various synthetic pathways, particularly in the construction of more complex molecules.
In recent years, 2-ethylbutane-1-thiol has been explored as a key building block in the synthesis of pharmacologically active agents. Its thiol moiety can participate in disulfide bond formation, a critical feature in many drug candidates designed to enhance bioavailability or target specific biological pathways. For instance, researchers have leveraged this compound to develop novel protease inhibitors and anti-inflammatory agents, where the sulfur-rich environment facilitates selective interactions with biological targets.
One of the most compelling aspects of CAS no. 1638-97-7 is its role in advancing materials science applications. The compound’s ability to undergo cross-coupling reactions, such as Suzuki or Sonogashira couplings, has enabled the creation of functionalized polymers and coatings with enhanced durability and chemical resistance. These advancements are particularly relevant in industries requiring materials that can withstand harsh environmental conditions while maintaining structural integrity.
The pharmaceutical industry has also shown interest in 2-ethylbutane-1-thiol for its potential as a precursor in drug discovery programs. By modifying its molecular framework, chemists can generate derivatives with improved pharmacokinetic profiles or targeted therapeutic effects. Preliminary studies indicate that certain analogs exhibit promising antimicrobial properties, making them attractive candidates for developing next-generation antibiotics or antifungal medications.
From an agrochemical perspective, this compound contributes to the development of advanced pesticides and growth regulators. Its structural versatility allows for the synthesis of compounds that can interact selectively with plant enzymes or pests, offering a greener alternative to traditional agrochemicals. Such innovations are crucial in addressing global food security challenges while minimizing environmental impact.
The synthesis of CAS no. 1638-97-7 typically involves ethylation followed by thiolation reactions under controlled conditions. Advances in catalytic systems have improved the efficiency and selectivity of these processes, reducing waste and energy consumption. These improvements align with broader sustainability goals within the chemical industry, emphasizing the importance of green chemistry principles.
In conclusion, 2-ethylbutane-1-thiol represents a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its unique structural attributes and reactivity make it indispensable in pharmaceuticals, materials science, and agriculture. As research continues to uncover new applications for this molecule, its significance is expected to grow further, driving innovation and progress in synthetic chemistry and beyond.
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